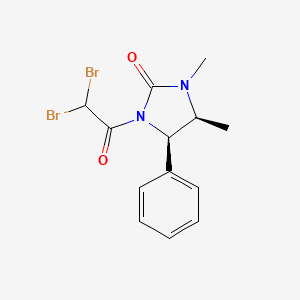
2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific configuration (4S,5R) indicates the stereochemistry of the molecule, which can significantly influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the Dibromoacetyl Group: This step involves the reaction of the imidazolidinone intermediate with dibromoacetyl chloride under controlled conditions.
Stereoselective Synthesis: Ensuring the correct (4S,5R) configuration may require the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the carbonyl group or the dibromoacetyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted imidazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria or fungi.
Anti-inflammatory Properties: Potential use in treating inflammatory conditions.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imidazolidinone, 1-acetyl-3,4-dimethyl-5-phenyl-: Lacks the dibromoacetyl group.
2-Imidazolidinone, 1-(chloroacetyl)-3,4-dimethyl-5-phenyl-: Contains a chloroacetyl group instead of dibromoacetyl.
Uniqueness
Dibromoacetyl Group: The presence of the dibromoacetyl group imparts unique reactivity and potential biological activity.
Stereochemistry: The (4S,5R) configuration may result in specific interactions with biological targets, distinguishing it from other stereoisomers.
Eigenschaften
CAS-Nummer |
389119-16-8 |
|---|---|
Molekularformel |
C13H14Br2N2O2 |
Molekulargewicht |
390.07 g/mol |
IUPAC-Name |
(4S,5R)-1-(2,2-dibromoacetyl)-3,4-dimethyl-5-phenylimidazolidin-2-one |
InChI |
InChI=1S/C13H14Br2N2O2/c1-8-10(9-6-4-3-5-7-9)17(12(18)11(14)15)13(19)16(8)2/h3-8,10-11H,1-2H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
XWWFYRJHKYUOGU-WPRPVWTQSA-N |
Isomerische SMILES |
C[C@H]1[C@H](N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


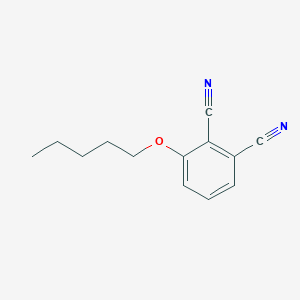
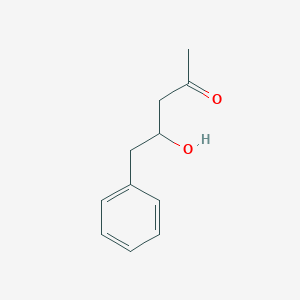
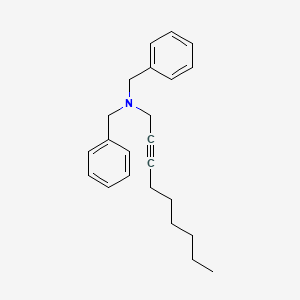
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)

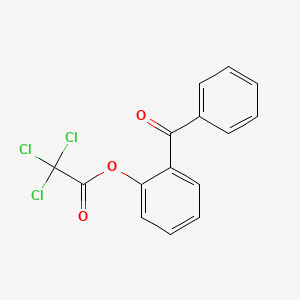
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
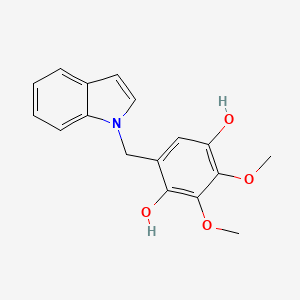

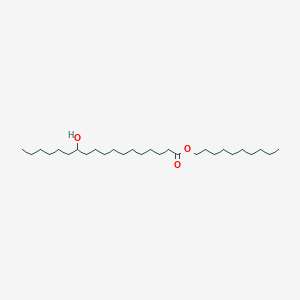

![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
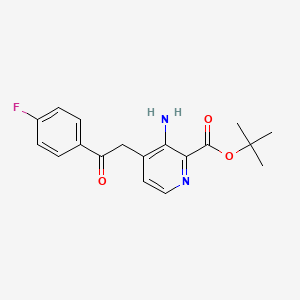
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
